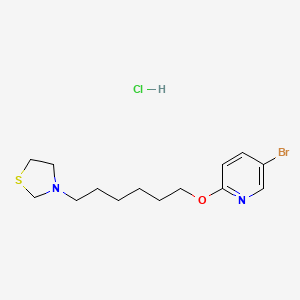
Oxymethyltropacine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxymethyltropacine is a chemical compound known for its unique structure and properties It is a tropane derivative, which means it belongs to a class of bicyclic organic compounds Tropane alkaloids are well-known for their pharmacological effects, and this compound is no exception
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of oxymethyltropacine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Tropinone: Tropinone is synthesized from succindialdehyde, methylamine, and acetone through a Mannich reaction.
Reduction: Tropinone is then reduced to tropine using a reducing agent such as sodium borohydride.
Methylation: Tropine undergoes methylation using methyl iodide to form methyltropine.
Oxidation: The final step involves the oxidation of methyltropine to this compound using an oxidizing agent like potassium permanganate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Análisis De Reacciones Químicas
Types of Reactions
Oxymethyltropacine undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more complex derivatives.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like chlorine or bromine, often in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield this compound N-oxide, while substitution can produce halogenated derivatives.
Aplicaciones Científicas De Investigación
Oxymethyltropacine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing other tropane derivatives.
Biology: Studies have explored its effects on neurotransmitter systems, given its structural similarity to other tropane alkaloids.
Medicine: Research is ongoing into its potential therapeutic uses, particularly in treating neurological disorders.
Industry: It is used in the synthesis of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of oxymethyltropacine involves its interaction with specific molecular targets in the body. It primarily affects neurotransmitter pathways by binding to receptors and altering their activity. This can lead to changes in neurotransmitter release and uptake, influencing various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
Atropine: Another tropane alkaloid with similar pharmacological effects.
Scopolamine: Known for its use in treating motion sickness and nausea.
Cocaine: A well-known stimulant with a similar tropane structure.
Uniqueness
Oxymethyltropacine is unique due to its specific chemical structure, which allows for distinct interactions with molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
38545-48-1 |
|---|---|
Fórmula molecular |
C23H27NO3 |
Peso molecular |
365.5 g/mol |
Nombre IUPAC |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2,2-diphenylpropanoate |
InChI |
InChI=1S/C23H27NO3/c1-24-19-12-13-20(24)15-21(14-19)27-22(26)23(16-25,17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-11,19-21,25H,12-16H2,1H3 |
Clave InChI |
LAHZEAWORMLOOB-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-1-[tris(2-methylpropoxy)methoxy]propane](/img/structure/B14671781.png)
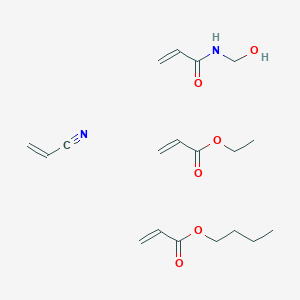
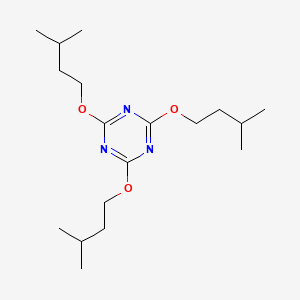

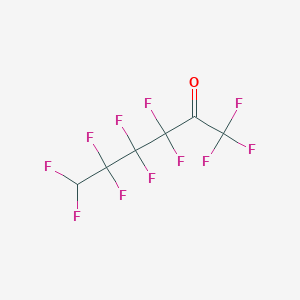
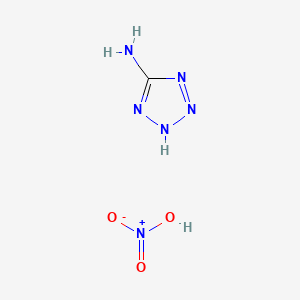

![4-[2-(4-Methylphenyl)hydrazinylidene]-2-[(E)-(phenylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B14671815.png)
![Methyl [3-methoxy-5-(propan-2-yl)phenyl]acetate](/img/structure/B14671820.png)
![Tetra([1,1'-biphenyl]-4-yl)stannane](/img/structure/B14671831.png)


![3-[5-(4-Bromophenyl)thiophen-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B14671855.png)
